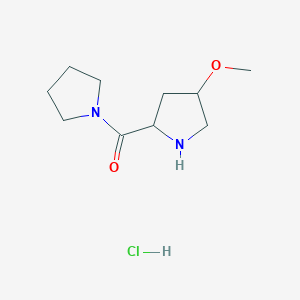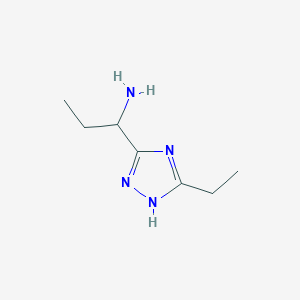
2-amino-5-sec-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound with potential applications in various fields of chemistry and biology. This compound features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The presence of functional groups such as an amino group, a butan-2-yl substituent, a carbonitrile group, and a ketone group makes this compound versatile for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of an appropriate aldehyde with malononitrile and a diketone under basic conditions. The reaction typically proceeds through a Knoevenagel condensation followed by cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems that can be easily recycled. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism by which 2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and nitrile groups can form hydrogen bonds or ionic interactions with target molecules, while the pyrrole ring can participate in π-π stacking interactions.
相似化合物的比较
Similar Compounds
- 2-amino-5-(methyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
- 2-amino-5-(ethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
- 2-amino-5-(propyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
Uniqueness
The uniqueness of 2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile lies in its butan-2-yl substituent, which can influence its chemical reactivity and biological activity. This substituent can provide steric hindrance or electronic effects that differentiate it from similar compounds with shorter or longer alkyl chains.
属性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
5-amino-2-butan-2-yl-3-hydroxy-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C9H13N3O/c1-3-5(2)7-8(13)6(4-10)9(11)12-7/h5,7,13H,3H2,1-2H3,(H2,11,12) |
InChI 键 |
UGFWBCFNKADDHY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1C(=C(C(=N1)N)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









amine](/img/structure/B13191550.png)


![5-(Aminomethyl)-1-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13191572.png)

![2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one](/img/structure/B13191591.png)

